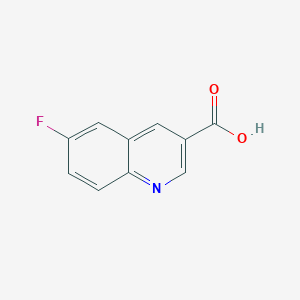

6-Fluoroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTBLZIAYMSIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588889 | |

| Record name | 6-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116293-90-4 | |

| Record name | 6-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Fluoroquinoline-3-carboxylic acid" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinoline-3-carboxylic Acid: Pathways, Mechanisms, and Practical Insights

Introduction

This compound is a cornerstone scaffold in medicinal chemistry, forming the core of the highly successful fluoroquinolone class of antibiotics. Its strategic fluorine substitution at the C-6 position significantly enhances antibacterial potency by improving cellular penetration and interaction with bacterial DNA gyrase. This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed exploration of the principal synthetic pathways to this critical intermediate, focusing on the underlying chemical logic, detailed mechanisms, and practical experimental protocols. We will delve into the classic Gould-Jacobs reaction, explore modern alternatives, and provide the technical grounding necessary for informed synthetic strategy and execution.

The Gould-Jacobs Reaction: The Foundational Pathway

The most established and widely utilized method for constructing the this compound core is the Gould-Jacobs reaction.[1][2][3] This robust sequence builds the quinoline ring system from an appropriately substituted aniline and a malonic ester derivative, offering a reliable route to the 4-hydroxyquinoline precursor.

Causality and Strategic Rationale

The logic of the Gould-Jacobs reaction lies in its convergent assembly of the bicyclic quinoline system. It strategically combines two key fragments:

-

4-Fluoroaniline: This provides the benzene ring and the nitrogen atom (N-1) of the final quinoline, pre-installing the crucial C-6 fluorine substituent.

-

Diethyl ethoxymethylenemalonate (DEEM): This three-carbon component serves as the precursor for the pyridinone ring, containing the atoms that will become C-2, C-3 (with its carboxylate handle), and C-4.

The reaction proceeds through two main stages: an initial condensation to form an enamine-like intermediate, followed by a high-temperature thermal cyclization to forge the second ring.[3][4]

Reaction Mechanism

The synthesis unfolds through a well-understood sequence of steps:

-

Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of the amino group of 4-fluoroaniline on the electrophilic vinylic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield the key intermediate, diethyl N-(4-fluorophenyl)aminomethylenemalonate.[1][3]

-

Thermal Electrocyclization: The intermediate undergoes a thermal 6-electron electrocyclization reaction. This intramolecular cyclization occurs at high temperatures (typically >250 °C), where the phenyl ring attacks the ester carbonyl group to form the new heterocyclic ring. This step is the defining feature of the Gould-Jacobs pathway and is often the most demanding, requiring high-boiling point solvents like diphenyl ether or specialized heating methods like microwave irradiation to achieve the necessary activation energy.[5]

-

Saponification: The resulting ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is then hydrolyzed, typically under basic conditions using sodium hydroxide. This saponification step converts the ethyl ester into the sodium carboxylate salt.

-

Acidification: Finally, acidification of the reaction mixture protonates the carboxylate and the 4-oxo group, precipitating the target product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Note that the product exists in tautomeric equilibrium, predominantly as the 4-oxo form rather than the 4-hydroxy form.[1]

Visualization of the Gould-Jacobs Pathway

Caption: Key stages of the Gould-Jacobs reaction pathway.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative synthesis. Each step includes checks and expected outcomes to ensure the process is self-validating.

Step 1: Synthesis of Diethyl N-(4-fluorophenyl)aminomethylenemalonate (1)

-

Procedure: In a round-bottom flask equipped with a condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours.

-

Causality: This temperature is sufficient to drive the condensation reaction and remove the ethanol byproduct without causing premature cyclization. An excess of DEEM ensures complete consumption of the aniline.

-

Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture should solidify upon cooling. The crude product can be recrystallized from ethanol to yield a pure white solid.

Step 2: Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (2)

-

Procedure: Add the intermediate (1) to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C with stirring for 30-60 minutes.

-

Causality: The high temperature provides the required energy for the 6-electron electrocyclization to occur, forming the quinoline ring system.[5]

-

Validation: The product will precipitate from the hot solvent upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether. The identity and purity can be confirmed by melting point and NMR spectroscopy.

Step 3: Saponification and Isolation of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (3)

-

Procedure: Suspend the ester (2) in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until a clear solution is obtained. Cool the solution and adjust the pH to ~2-3 with concentrated hydrochloric acid.

-

Causality: The basic hydrolysis cleaves the ethyl ester to the carboxylate salt. Subsequent acidification protonates the salt, causing the final product to precipitate due to its lower solubility in acidic aqueous media.

-

Validation: A voluminous precipitate should form upon acidification. The solid is collected by filtration, washed with water until the washings are neutral, and dried under vacuum. The final product's structure and purity are confirmed via NMR, IR spectroscopy, and elemental analysis.

| Step | Reactants | Key Conditions | Product | Typical Yield |

| 1 | 4-Fluoroaniline, DEEM | 110-120 °C, neat | Diethyl N-(4-fluorophenyl)aminomethylenemalonate | 85-95% |

| 2 | Intermediate from Step 1 | 250-260 °C, Diphenyl ether | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 70-85% |

| 3 | Intermediate from Step 2 | NaOH (aq), Reflux; then HCl | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 90-98% |

Alternative Synthetic Pathways: Enaminone-Based Strategies

While the Gould-Jacobs reaction is a workhorse, modern synthetic chemistry has developed alternative routes, often utilizing enaminones, which can offer milder conditions or different substrate scopes.[6][7]

Principle of Enaminone Cyclocondensation

This approach involves the reaction of a pre-formed N,N-dimethyl enaminone with an ortho-functionalized aniline, such as an o-aminobenzyl alcohol.[6] The reaction proceeds via a transition-metal-free oxidative cyclocondensation.

Proposed Mechanism

-

Transamination: The o-aminobenzyl alcohol reacts with the N,N-dimethyl enaminone, displacing dimethylamine to form a new N-aryl enaminone intermediate.

-

Oxidation & Intramolecular Cyclization: An oxidizing agent (e.g., K₂S₂O₈) converts the benzylic alcohol to an aldehyde. This is followed by an intramolecular cyclization where the enamine nitrogen attacks the newly formed aldehyde.

-

Dehydration & Aromatization: The cyclized intermediate eliminates a molecule of water and undergoes oxidative aromatization to yield the final quinoline product.[6]

Visualization of an Enaminone-Based Workflow

Caption: A generalized workflow for quinoline synthesis via enaminone cyclocondensation.

This method provides an important alternative, particularly when the harsh thermal conditions of the Gould-Jacobs reaction are incompatible with other functional groups on the starting materials.

Conclusion and Future Directions

The synthesis of this compound is a mature field, dominated by the highly reliable Gould-Jacobs reaction. This pathway remains the method of choice in many industrial and academic settings due to its scalability and use of readily available starting materials. However, ongoing research into alternative methods, such as those based on enaminone cyclizations, continues to provide milder and more versatile options for chemists.[6] Understanding the mechanistic underpinnings and practical considerations of these core synthetic routes is essential for professionals engaged in the development of novel fluoroquinolone antibiotics and other medicinally important quinoline derivatives.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

-

Frontiers. Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. [Link]

-

YAKHAK HOEJI. The Synthesis of 6-Fluoroquinolone Carboxamidopenicillin Derivatives. [Link]

-

MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

ResearchGate. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

-

PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

- Warren, S. & Wyatt, P. Quinolones also come from anilines by cyclization to an ortho position. Workbook for Organic Synthesis: The Disconnection Approach, 2nd Edition.

-

ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

-

ResearchGate. Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. [Link]

- Google Patents.

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ablelab.eu [ablelab.eu]

- 6. Frontiers | Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols [frontiersin.org]

- 7. researchgate.net [researchgate.net]

physicochemical properties of "6-Fluoroquinoline-3-carboxylic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal molecular scaffold in modern medicinal chemistry. Its true significance is realized not as an end-product, but as a critical intermediate in the synthesis of numerous antibacterial agents, most notably the second, third, and fourth-generation fluoroquinolones. The strategic placement of a fluorine atom at the C-6 position of the quinoline ring system is a foundational structural feature that dramatically enhances the potency and antibacterial spectrum of these drugs by influencing their interaction with bacterial DNA gyrase and topoisomerase IV.[1] This guide provides a comprehensive analysis of the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. It is designed to equip researchers and drug development professionals with the technical and field-proven insights necessary to effectively utilize this compound in synthetic and medicinal chemistry programs.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and the pharmacokinetic profile of its derivatives. These parameters dictate its solubility, which is crucial for reaction conditions, and influence how its derivatives are absorbed, distributed, metabolized, and excreted (ADME) in biological systems.

Key Data Summary

The essential physicochemical and identifying data for this compound are summarized in the table below. While a precise experimental melting point is not widely reported in the literature, values for structurally similar quinolone carboxylic acids typically fall in the range of 240-250 °C.[2] Similarly, specific solubility and pKa values are inferred from related structures and general chemical principles.

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoro-3-quinolinecarboxylic acid | |

| CAS Number | 116293-90-4 | [3][4] |

| Molecular Formula | C₁₀H₆FNO₂ | [3][4] |

| Molecular Weight | 191.16 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | 352.1 ± 27.0 °C (at 760 mmHg) | |

| Predicted XlogP | 1.8 | [5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF; sparingly soluble in water and ethanol. | [6][7] |

| pKa (Carboxylic Acid) | Estimated range: 4.0 - 5.5 | [8][9] |

Structural Representation

The two-dimensional structure of this compound is fundamental to understanding its reactivity.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-9.5 ppm). The protons on the quinoline ring will appear as doublets and multiplets, with coupling patterns influenced by the fluorine atom. The most deshielded proton is likely H2, adjacent to the nitrogen and alpha to the carboxylic acid, appearing as a singlet or narrow doublet furthest downfield. The carboxylic acid proton (-COOH) itself will be a broad singlet, typically appearing far downfield in the 10-12 ppm range, which disappears upon D₂O exchange.[12]

-

¹³C NMR: The carbon spectrum will show ten signals. The carboxyl carbon (C=O) is the most deshielded, expected in the 160-180 ppm region.[12] The carbon atom attached to the fluorine (C6) will appear as a doublet due to C-F coupling, a characteristic feature. Other aromatic carbons will resonate in the 110-150 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxylic acid group. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹.[13] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1690-1730 cm⁻¹.[13][14] Additionally, characteristic C-F stretching bands (around 1045 cm⁻¹) and aromatic C=C stretching bands (1495-1615 cm⁻¹) will be present.[11]

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191.038.[5] Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z 174) and the loss of -COOH (m/z 146).

Synthesis and Chemical Reactivity

Synthetic Pathway: The Gould-Jacobs Reaction

A classical and highly effective method for constructing the 4-hydroxyquinoline core of this molecule is the Gould-Jacobs reaction.[15][16] This pathway utilizes a readily available aniline, in this case, 4-fluoroaniline, and an ethoxymethylenemalonate ester. The reaction proceeds via a condensation followed by a thermally induced cyclization. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. Microwave-assisted synthesis can significantly improve yields and reduce reaction times for this transformation.[17]

Note: The direct synthesis to this compound (the aromatic, not 4-hydroxy form) involves subsequent chemical modifications not detailed in this simplified workflow.

Key Chemical Reactivity

The primary site of reactivity for drug synthesis is the carboxylic acid group . It can be readily converted into more reactive species to facilitate amide bond formation, which is the key step in attaching various side chains (often piperazine derivatives) at the C-7 position in many fluoroquinolone syntheses.[18][19]

Common activation methods include:

-

Acyl Chloride Formation: Reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Mixed Anhydride Formation: Reacting with reagents like ethyl chloroformate.

-

Active Ester Formation: Using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Application in Drug Development: The Fluoroquinolone Pharmacophore

This compound is a quintessential example of a pharmacophore building block. The core structure, particularly the 4-pyridone-3-carboxylic acid moiety, is essential for antibacterial activity. This region chelates with Mg²⁺ ions in the active site of bacterial enzymes, mediating the drug-enzyme-DNA ternary complex.[17]

The fluorine atom at the C-6 position is not arbitrary; it is a critical modification that defines modern fluoroquinolones. Its introduction leads to:

-

Enhanced Enzyme Inhibition: The electron-withdrawing nature of fluorine boosts the potency against DNA gyrase.

-

Increased Cell Penetration: It improves the lipophilicity and ability of the drug to penetrate bacterial cell walls.

-

Broadened Spectrum of Activity: It extends the drug's effectiveness against a wider range of Gram-positive and Gram-negative bacteria.[1]

The mechanism of action for all drugs derived from this core involves the inhibition of two essential bacterial Type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV . These enzymes are responsible for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription. By inhibiting these enzymes, fluoroquinolones cause a rapid cessation of DNA synthesis, leading to bacterial cell death.

Experimental Protocols & Safe Handling

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter both phases through a 0.45 µm filter and degas.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in a suitable solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO), to make a 1 mg/mL stock solution.

-

Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

-

Analysis: Inject the standard solution and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing serious eye irritation (H319). Related structures may also cause skin and respiratory irritation.[20] The GHS pictogram is GHS07 (Exclamation Mark) and the signal word is "Warning".

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the solid or its solutions.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container at room temperature in a dry, well-ventilated place.[4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a cornerstone of antibacterial drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for medicinal chemists. Understanding its role as a key pharmacophore, particularly the impact of the C-6 fluorine atom, provides critical insight into the rational design of potent antibacterial agents. The protocols and safety information provided herein serve as a practical foundation for researchers aiming to leverage this powerful building block for the development of next-generation therapeutics.

References

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved January 12, 2026, from [Link]

-

PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 12, 2026, from [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Fluoroquinolonic acid. Retrieved January 12, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2018). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H6FNO2). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved January 12, 2026, from [Link]

-

Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Retrieved January 12, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 12, 2026, from [Link]

-

ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved January 12, 2026, from [Link]

-

University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2023). Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method. Retrieved January 12, 2026, from [Link]

Sources

- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 2. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. library.gwu.edu [library.gwu.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ajabs.org [ajabs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. Gould-Jacobs Reaction [drugfuture.com]

- 17. ablelab.eu [ablelab.eu]

- 18. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of a Generation: A Technical Guide to 6-Fluoroquinoline-3-carboxylic Acid as a Fluoroquinolone Intermediate

Abstract

This technical guide provides an in-depth exploration of 6-fluoroquinoline-3-carboxylic acid, a pivotal intermediate in the synthesis of numerous life-saving fluoroquinolone antibiotics. We will delve into the strategic importance of the 6-fluoro substitution, detail robust synthetic methodologies for the quinoline core, provide comprehensive characterization protocols, and illustrate its conversion into prominent fluoroquinolone drugs. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Significance of the 6-Fluoro Substituent

The advent of fluoroquinolones marked a significant leap forward in antibacterial therapy. Their broad spectrum of activity and potent bactericidal action are largely attributed to their unique mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV[1][2][3][4][5]. The core pharmacophore responsible for this activity is the 4-pyridone-3-carboxylic acid fused to an aromatic ring.

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a watershed moment in the development of this class of antibiotics[6][7]. This single substitution dramatically enhances the molecule's potency by improving its penetration into bacterial cells and increasing its affinity for the target enzymes[1][7]. Consequently, this compound emerged as a critical building block, a foundational scaffold upon which a multitude of potent antibacterial agents are constructed.

Synthesis of the 6-Fluoroquinoline Core: A Tale of Two Cyclizations

The construction of the this compound core is a critical first step in the synthesis of many fluoroquinolones. Two primary strategies have proven to be robust and scalable: the Gould-Jacobs reaction and the cyclization of enaminones.

The Gould-Jacobs Reaction: A Classic and Reliable Approach

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its versatility and reliability[8][9][10]. The reaction proceeds through the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization[10][11].

Experimental Protocol: Synthesis of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines the synthesis of the ethyl ester of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a direct precursor to our target intermediate.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

-

Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate can be used directly in the next step.

Causality Behind Experimental Choices: The slight excess of DEEM ensures the complete consumption of the starting aniline. The removal of ethanol drives the equilibrium towards the product.

Step 2: Thermal Cyclization

-

To the crude anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the mixture to a vigorous reflux (around 250°C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization. Diphenyl ether is an ideal solvent due to its high boiling point and inertness under the reaction conditions.

Step 3: Hydrolysis to 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The desired product, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: The basic hydrolysis cleaves the ester to the corresponding carboxylate salt. Acidification is then required to protonate the carboxylate and the 4-hydroxy group, leading to the precipitation of the final product. The molecule exists in tautomeric equilibrium, with the 4-oxo form being predominant.

Cyclization of Enaminones: A Modern and Efficient Alternative

A more contemporary approach to the quinoline core involves the cyclization of N-aryl enaminones. This method often offers milder reaction conditions and can be amenable to a wider range of substrates. The synthesis typically involves the initial formation of an enaminone from a β-ketoester and a dimethylformamide acetal, followed by reaction with a substituted aniline and subsequent cyclization.

Physicochemical Properties and Characterization

Thorough characterization of this compound is essential to ensure its purity and identity before proceeding to subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂ | [12] |

| Molecular Weight | 191.16 g/mol | [12] |

| CAS Number | 116293-90-4 | [12] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹. For this compound, one would expect to see:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1720 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1620 cm⁻¹: C=O stretch of the quinolone ring.

-

~1200-1300 cm⁻¹: C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The carboxylic acid proton is typically a broad singlet far downfield, often above 12 ppm.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the quinolone ring in the range of 165-185 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 191.16.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Norfloxacin

To illustrate the pivotal role of this compound, we will outline its conversion to Norfloxacin, a widely used fluoroquinolone antibiotic. This transformation involves two key steps: N-alkylation and nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of Norfloxacin

Step 1: Synthesis of 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

This key intermediate is synthesized from a derivative of this compound. A common starting material for this step is ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

-

Suspend ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) and ethyl iodide (EtI) (1.5 eq).

-

Heat the mixture at 80-90°C for 18 hours.

-

After cooling, the reaction mixture is worked up by evaporation of the solvent, dissolution in water, and extraction with a suitable organic solvent like dichloromethane.

-

The resulting ethyl ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup, similar to the final step of the Gould-Jacobs synthesis described earlier.

Causality Behind Experimental Choices: The potassium carbonate acts as a base to deprotonate the nitrogen at the 1-position of the quinolone ring, facilitating the N-alkylation by ethyl iodide. DMF is a suitable polar aprotic solvent for this type of reaction.

Step 2: Reaction with Piperazine to Yield Norfloxacin

-

In a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine, dissolve 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq).

-

Add an excess of piperazine (e.g., 3-4 equivalents).

-

Heat the reaction mixture, typically between 110°C and 140°C, for several hours.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude Norfloxacin can be purified by recrystallization.

Causality Behind Experimental Choices: The chlorine at the 7-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing groups on the quinolone ring. Piperazine acts as the nucleophile, displacing the chloride. An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Caption: The Gould-Jacobs pathway to the 6-fluoroquinoline core.

Caption: Synthesis of Norfloxacin from a key quinoline intermediate.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides a reliable route to this essential scaffold. The profound impact of the 6-fluoro substituent on the biological activity of the resulting fluoroquinolones underscores the importance of this core structure. The methodologies and insights provided in this guide are intended to empower researchers and developers in their pursuit of novel and effective antibacterial agents. A thorough understanding of the synthesis and chemistry of this cornerstone intermediate is fundamental to innovation in this critical therapeutic area.

References

-

PrepChem. Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. [Link]

-

Clinical Infectious Diseases. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. [Link]

-

Microbiology Society. Quinolones: structure-activity relationships and future predictions. [Link]

-

Clinical Infectious Diseases. Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

PMC. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]

-

PubMed. Mechanisms of action of antimicrobials: focus on fluoroquinolones. [Link]

-

ASM Journals. Structure-activity relationships of the fluoroquinolones. [Link]

-

International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. [Link]

-

Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

-

MDPI. Synthesis of 1-vinyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. [Link]

-

MDPI. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0323264). [Link]

- Google Patents.

-

PubChem. 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

-

MDPI. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. [Link]

-

PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

RSC Medicinal Chemistry. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ResearchGate. The betainelike structure and infrared spectra of drugs of the fluoroquinolone group. [Link]

-

PrepChem. Synthesis of 6-chloro-1-ethyl-4-oxo-7-piperazinyl-1,4-dihydro-quinoline-3-carboxylic acid. [Link]

-

RSC Medicinal Chemistry. 4. [Link]

-

ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

-

ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

-

PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

CP Lab Safety. This compound, min 95%, 1 gram. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajabs.org [ajabs.org]

- 6. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]

- 7. ablelab.eu [ablelab.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

The Expanding Therapeutic Landscape of 6-Fluoroquinoline-3-carboxylic Acid Derivatives: A Technical Guide

Introduction: Beyond the Antibacterial Legacy

The 6-fluoroquinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, most famously embodied by the potent class of fluoroquinolone antibiotics.[1][2] For decades, these synthetic agents have been indispensable in combating a wide range of bacterial infections, a success largely attributed to their targeted inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, the biological activity of this privileged structure is not confined to the microbial world. A growing body of evidence reveals a rich and diverse pharmacology, with derivatives demonstrating significant potential in oncology, virology, and mycology.

This technical guide offers an in-depth exploration of the multifaceted biological activities of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to provide a causal understanding of experimental design, a validation-focused approach to protocols, and a robust grounding in the primary literature. We will dissect the key molecular targets, elucidate the mechanisms of action, and provide detailed methodologies for the evaluation of these versatile compounds.

Core Chemistry: Synthesis of the this compound Nucleus

The synthetic versatility of the this compound core allows for extensive structural modifications, which in turn modulates its biological activity. A common and effective route to the core nucleus is the Gould-Jacobs reaction. This process typically begins with a substituted aniline, in this case, a fluoroaniline, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then subjected to thermal cyclization to form the quinoline ring system, followed by hydrolysis of the ester to yield the crucial carboxylic acid moiety.

Subsequent modifications, particularly at the N-1 and C-7 positions, are instrumental in fine-tuning the pharmacological profile of the derivatives.[3][4] For instance, the introduction of a cyclopropyl group at N-1 and a piperazinyl moiety at C-7 are classic modifications that enhance antibacterial potency.

Below is a generalized workflow for the synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, a representative and potent antibacterial agent.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

2. Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating numerous downstream targets. Q[5][6]uinolines have been identified as potent inhibitors of Pim-1 kinase.

[7][8]B. Data Presentation: IC50 Values in Cancer Cell Lines

The anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative (5c) | MV4-11 (AML) | < 1 | |

| Quinoxaline Derivative (5e) | HCT-116 (Colorectal) | < 1 | |

| Quinone Analog (Compound 7) | DU-145 (Prostate) | 3.21 |

C. Experimental Protocols

1. MTT Assay for Cytotoxicity:

[9][10]* Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

2. In Vitro VEGFR-2 Kinase Assay:

[11][12][13]* Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Signal Detection: Use a luminescence-based method, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

III. Antiviral and Other Biological Activities

The therapeutic potential of this compound derivatives extends to antiviral and antifungal applications, although this is a less explored area compared to their antibacterial and anticancer properties.

A. Antiviral Activity

Some quinoline derivatives have demonstrated inhibitory activity against a range of viruses, including Dengue virus and SARS-CoV-2. T[14][15][16]he mechanisms of antiviral action are often virus-specific and can involve the inhibition of viral enzymes or interference with viral entry or replication processes.

B. Data Presentation: Antiviral Efficacy

| Derivative | Virus | EC50 (µM) | Reference |

| Quinoline Derivative 1 | Dengue Virus Serotype 2 (DENV2) | 3.03 | |

| Quinoline Derivative 2 | Dengue Virus Serotype 2 (DENV2) | 0.49 | |

| Quinoline-morpholine hybrid 1 | SARS-CoV-2 | 1.5 |

C. Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

[17]* Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in 96-well plates.

-

Compound and Virus Addition: Treat the cells with serial dilutions of the test compound, followed by infection with a specific multiplicity of infection (MOI) of the virus.

-

Incubation: Incubate the plates until a significant cytopathic effect (CPE) is observed in the virus control wells (infected cells without compound).

-

CPE Assessment: Quantify the cell viability using a method such as neutral red uptake or crystal violet staining.

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral CPE by 50%.

Conclusion and Future Directions

The this compound scaffold represents a remarkable example of a privileged structure in medicinal chemistry. While its legacy is firmly rooted in the development of life-saving antibiotics, its therapeutic potential is far broader. The continued exploration of derivatives of this core has unveiled promising anticancer and antiviral agents, with mechanisms of action that are distinct from their antibacterial counterparts.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically optimize the scaffold for enhanced potency and selectivity against specific molecular targets in cancer and viral diseases.

-

Mechanism of Action Elucidation: To further unravel the intricate molecular interactions and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of novel derivatives and their potential for in vivo efficacy.

By leveraging the synthetic tractability and proven biological relevance of the this compound core, the scientific community is well-positioned to develop the next generation of therapeutics for a range of challenging diseases.

References

-

Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 2003.

-

Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem, 2025.

-

Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 2014.

-

Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem, 2025.

-

Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate, 2003.

-

Novel angiogenesis inhibitory activity in cinnamon extract blocks VEGFR2 kinase and downstream signaling. Oxford Academic, 2010.

-

Synthesis of 6‐Fluoro‐1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate, 2003.

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer.

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central, 2022.

-

Quinoline derivatives known anticancer agents. ResearchGate, 2018.

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io, 2025.

-

Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PubMed Central, 2003.

-

Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. NIH, 2021.

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 2007.

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed, 2019.

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate, 2009.

-

DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. PubMed Central, 2009.

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH, 2018.

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing, 2024.

-

Discovery of new VEGFR-2 inhibitors based on bis(tr[3][11][10]iazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central, 2021.

-

Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI, 2025.

-

Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. NIH, 2015.

-

In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. PubMed, 2023.

-

Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect, 2019.

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

-

Identification of Quinones as Novel PIM1 Kinase Inhibitors. PubMed Central, 2016.

-

MIC Determination. EUCAST.

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 2021.

-

New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. NIH, 2020.

-

Quinoline and quinolone having PIM-1 kinase inhibitory activity. ResearchGate, 2023.

- MIC breakpoints. [No Source Found].

-

Structures for Pim-1 inhibitors A, B and the newly designed quinoline hybrids. ResearchGate, 2022.

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.

-

Full article: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online, 2023.

Sources

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 3. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

The Genesis of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and Evolution of Quinolone Carboxylic Acids

This guide provides an in-depth technical exploration of the discovery and history of quinolone carboxylic acids, a class of synthetic antibacterial agents that have become indispensable in modern medicine. From a serendipitous discovery to rationally designed broad-spectrum therapeutics, the story of quinolones is a testament to the power of observation, chemical intuition, and relentless scientific inquiry. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a look into the scientific underpinnings and experimental methodologies that propelled this remarkable class of drugs forward.

An Accidental Discovery: The Birth of a New Antibacterial Scaffold

The journey of quinolone carboxylic acids began not with a targeted search for new antibiotics, but as an unexpected outcome of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, was an impurity in the manufacturing process.[3][4] This initial observation sparked a dedicated investigation into this new chemical scaffold, leading to the synthesis of the first clinically utilized quinolone, nalidixic acid.[2][5]

Nalidixic acid, technically a naphthyridone due to the presence of two nitrogen atoms in its core ring structure, exhibited activity primarily against Gram-negative bacteria and was introduced for the treatment of urinary tract infections in 1967.[2][6] While its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance, its discovery was a watershed moment, establishing a new class of synthetic antibacterial agents that did not originate from natural sources.[1]

Foundational Synthesis: The Gould-Jacobs Reaction

The synthesis of the quinolone core structure heavily relied on established organic chemistry reactions, with the Gould-Jacobs reaction being a cornerstone.[7][8] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system.[8][9] Subsequent hydrolysis and decarboxylation yield the fundamental quinolone scaffold.[8]

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

For nearly two decades after the discovery of nalidixic acid, the development of new quinolones yielded only modest improvements. The true breakthrough came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[5][10] This seemingly simple modification led to the creation of the fluoroquinolones, a new generation of drugs with dramatically enhanced potency and a broader spectrum of activity.[11][12]

The addition of the fluorine atom at C-6 was found to significantly increase the drug's penetration into the bacterial cell and enhance its inhibitory activity against DNA gyrase, a key bacterial enzyme.[11][13] This pivotal discovery transformed the quinolones from a niche class of drugs for urinary tract infections into broad-spectrum agents capable of treating a wide range of systemic infections.[14][15] Norfloxacin was the first fluoroquinolone, followed by ciprofloxacin, which exhibited even greater potency, particularly against Pseudomonas aeruginosa.[12][16]

Structure-Activity Relationships: Rational Drug Design Takes Center Stage

The advent of fluoroquinolones ushered in an era of rational drug design, with researchers systematically modifying the quinolone scaffold to optimize its antibacterial properties. Two positions on the quinolone ring proved to be particularly crucial for activity:

-

C-6 Position: The introduction of a fluorine atom here is a hallmark of the fluoroquinolones and is critical for enhanced DNA gyrase inhibition and cell penetration.[13][17]

-

C-7 Position: The addition of a piperazine ring at this position markedly increased activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[13][18] Further modifications to the piperazine ring, such as the addition of a methyl group, were found to extend the serum half-life of the drug.[13]

The interplay between these and other substitutions allowed for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the fluoroquinolones, leading to the development of successive generations of drugs with progressively broader spectra of activity.[6][16]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][15] These enzymes are type II topoisomerases that play critical roles in DNA replication, transcription, and repair by managing the topological state of the bacterial chromosome.[9]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[6]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or unlinking, of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[19] In many Gram-positive bacteria, topoisomerase IV is the primary target.[6]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[19] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[19]

Diagram: Quinolone Mechanism of Action

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to double-strand DNA breaks and cell death.

Experimental Protocols: The Methodologies Behind the Discoveries

The development of quinolone carboxylic acids was underpinned by a suite of robust experimental protocols. These assays were crucial for screening new compounds, determining their potency, and elucidating their mechanism of action.

Antibacterial Susceptibility Testing: The Broth Microdilution Method

A fundamental technique for evaluating the efficacy of new antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[20] The broth microdilution method is a widely used and standardized technique for determining MIC values.[20][21]

Experimental Protocol: Broth Microdilution

-

Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the quinolone compound are prepared in a suitable broth medium in a 96-well microtiter plate.[20]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[20]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[21]

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[21]

-

Reading of Results: The MIC is determined as the lowest concentration of the quinolone that shows no visible bacterial growth.[20] Control wells (no drug) should show clear evidence of bacterial growth.

Target-Based Assays: Measuring Inhibition of DNA Gyrase and Topoisomerase IV

To confirm that new quinolone analogs were acting on their intended targets, in vitro assays measuring the inhibition of DNA gyrase and topoisomerase IV were essential.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and a suitable buffer.[22]

-

Inhibitor Addition: Varying concentrations of the test quinolone are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for DNA supercoiling by the gyrase.

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.[22] Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Quantification: The intensity of the supercoiled DNA band is quantified to determine the concentration of the quinolone required to inhibit 50% of the enzyme's activity (IC50).[23]

Experimental Protocol: Topoisomerase IV Decatenation Assay

-

Reaction Setup: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IV, ATP, and a suitable buffer.[19][23]

-

Inhibitor Addition: Different concentrations of the test quinolone are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for the decatenation of the kDNA by topoisomerase IV.[19]

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.[19] Decatenated, monomeric DNA migrates faster than the large, catenated kDNA network.

-

Quantification: The amount of decatenated DNA is quantified to determine the IC50 of the quinolone inhibitor.[19]

The Evolution of Quinolone Generations

The continuous refinement of the quinolone structure has led to the classification of these drugs into distinct generations, each characterized by an expanded spectrum of activity.

| Generation | Representative Drugs | Key Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin | Primarily Gram-negative bacteria (Enterobacteriaceae), limited to urinary tract infections.[6][16] |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative activity, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[6][16] |

| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[6][16] |

| Fourth | Trovafloxacin, Moxifloxacin | Broad-spectrum activity, including anaerobic bacteria.[6][16] |

Diagram: Evolution of the Quinolone Core Structure

Caption: The structural evolution of quinolones across generations, highlighting key modifications.

Conclusion and Future Perspectives

The discovery and development of quinolone carboxylic acids represent a landmark achievement in medicinal chemistry and infectious disease treatment. From an accidental finding to a cornerstone of antibacterial therapy, the journey of the quinolones exemplifies the principles of scientific discovery and rational drug design. While the emergence of bacterial resistance remains a significant challenge, the foundational knowledge of the structure-activity relationships and mechanism of action of quinolones continues to guide the development of new derivatives and strategies to combat this ever-evolving threat. The legacy of the quinolones serves as a powerful reminder of the potential for transformative discoveries that lies at the intersection of chemistry, biology, and medicine.

References

-

Gould–Jacobs reaction. In: Wikipedia. [Link]

-

Quinolones: structure-activity relationships and future predictions. PubMed. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

-

Quinolone generations: Natural history or natural selection? ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. PubMed. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Quinolone generations: natural history or natural selection? Oxford Academic. [Link]

-

Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

-

Quinolone antibiotic. In: Wikipedia. [Link]

-

Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

-

Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. [Link]

-

Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. NIH. [Link]

-

New Classification and Update on the Quinolone Antibiotics. American Academy of Family Physicians. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

-

Broth microdilution. In: Wikipedia. [Link]

-

Gould Jacobs Quinoline forming reaction. Biotage. [Link]

-

Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

-

Broth microdilution susceptibility testing. Bio-protocol. [Link]

-

The structure-activity relationships (SAR) of quinolones. ResearchGate. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

-

E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... ResearchGate. [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Nalidixic acid. In: Wikipedia. [Link]

-

Fluoroquinolone Resistance and Screening Methods. Hardy Diagnostics. [Link]

-

Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Oxford Academic. [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

-

The history of the development and changes of quinolone antibacterial agents. ResearchGate. [Link]

-

[The history of the development and changes of quinolone antibacterial agents]. PubMed. [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. ACS Publications. [Link]

-

Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. PubMed. [Link]

- Preparation method of nalidixic acid.

Sources

- 1. inspiralis.com [inspiralis.com]

- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. journals.asm.org [journals.asm.org]

- 23. academic.oup.com [academic.oup.com]

A Comprehensive Spectroscopic Guide to 6-Fluoroquinoline-3-carboxylic acid: Principles, Protocols, and Data Interpretation

Introduction

6-Fluoroquinoline-3-carboxylic acid (6-FQCA) is a pivotal heterocyclic compound, serving as a key intermediate and structural motif in medicinal chemistry. Its quinoline core, substituted with a fluorine atom and a carboxylic acid group, makes it a fundamental building block for the synthesis of numerous pharmaceuticals, most notably the potent class of fluoroquinolone antibiotics.[1][2][3] The precise placement of the fluorine atom at the C-6 position is known to significantly enhance the antimicrobial activity of these drugs by improving their interaction with bacterial enzymes like DNA gyrase.[1][3]

Given its critical role in drug development, the unambiguous identification and characterization of 6-FQCA are paramount. This requires a multi-faceted analytical approach, leveraging a suite of spectroscopic techniques to confirm its molecular structure, purity, and integrity. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the core spectroscopic methods used to analyze 6-FQCA. We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and offer detailed interpretations of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Profile and Structural Elucidation Workflow

Before delving into individual techniques, it is essential to establish the foundational properties of the molecule and the logical workflow for its characterization.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₆FNO₂[5]

-

Molecular Weight: 191.16 g/mol [5]

-

Physical Form: Solid[4]

The analytical workflow is designed as a self-validating system, where each spectroscopic technique provides complementary information, culminating in a comprehensive and definitive structural confirmation.

Figure 1: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of the molecule. For a fluorinated compound like 6-FQCA, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over deuteriochloroform (CDCl₃) for carboxylic acids. This is because the acidic proton of the carboxyl group is readily exchangeable and its signal can be broad or even disappear in the presence of trace water; DMSO-d₆ is a better solvent for these polar molecules and often yields a sharper, more observable -COOH proton signal.[6] Broadband proton decoupling is standard for ¹³C NMR to simplify the spectrum into single lines for each unique carbon, making assignments more straightforward.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 6-FQCA and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

¹⁹F NMR Acquisition:

Expected Spectral Data & Interpretation

The structure of 6-FQCA suggests a complex but interpretable set of spectra, with characteristic couplings between ¹H, ¹³C, and the ¹⁹F nucleus.

¹H NMR (DMSO-d₆):

-